4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt 4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt
Brand Name: Vulcanchem
CAS No.: 68966-53-0
VCID: VC18467099
InChI: InChI=1S/C26H20N4O8S2.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);/q;+1/p-1/b2-1+,29-27?,30-28?;
SMILES:
Molecular Formula: C26H19N4NaO8S2
Molecular Weight: 602.6 g/mol

4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt

CAS No.: 68966-53-0

Cat. No.: VC18467099

Molecular Formula: C26H19N4NaO8S2

Molecular Weight: 602.6 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonic acid, sodium salt - 68966-53-0

Specification

CAS No. 68966-53-0
Molecular Formula C26H19N4NaO8S2
Molecular Weight 602.6 g/mol
IUPAC Name sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonate
Standard InChI InChI=1S/C26H20N4O8S2.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);/q;+1/p-1/b2-1+,29-27?,30-28?;
Standard InChI Key CQNXJSVLKPHNRI-OXEZCZPGSA-M
Isomeric SMILES C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+]
Canonical SMILES C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonate . Its molecular formula, C₂₆H₁₉N₄NaO₈S₂, reflects a conjugation-rich system with a molecular weight of 602.6 g/mol . The structure comprises:

  • A stilbene core (trans-1,2-diphenylethylene) providing rigidity and planarity.

  • Two azo groups (–N=N–) linking the central stilbene to 4-hydroxyphenyl moieties.

  • Sulfonate groups (–SO₃⁻) at the 2 and 2' positions, enhancing water solubility via sodium counterions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number68966-53-0
Molecular FormulaC₂₆H₁₉N₄NaO₈S₂
Molecular Weight602.6 g/mol
Parent Compound (CID)135418505 (Direct Yellow 4 free acid)

Synthesis and Structural Characterization

Spectroscopic and Chromatographic Analysis

  • UV-Vis Spectroscopy: The conjugated π-system absorbs strongly in the visible range (λₘₐₓ ~400–450 nm), consistent with yellow-orange hues .

  • Mass Spectrometry: High-resolution FAB-MS would exhibit a molecular ion peak at m/z 602.6, with fragmentation patterns corresponding to azo bond cleavage and sulfonate loss .

  • Thin-Layer Chromatography (TLC): Rₓ values aid in purity assessment, typically using polar stationary phases (e.g., silica gel) and ethanol/water mobile phases .

Applications in Dyeing and Industry

Textile Dyeing

As a direct dye, this compound binds to cellulose fibers (e.g., cotton, rayon) via hydrogen bonding and van der Waals interactions without requiring mordants . Key performance metrics include:

  • Color Fastness: Moderate to good resistance to washing and light, depending on fiber pretreatment.

  • Shade Range: Produces bright yellow shades, often blended with other dyes for broader color spectra.

Non-Textile Uses

  • Biological Staining: Potential use in histology due to affinity for polysaccharides.

  • Optical Brighteners: Structural analogs function as fluorescent whitening agents in paper and detergents .

Table 2: Comparative Fastness Properties of Direct Dyes

DyeWash FastnessLight FastnessSource
C.I. Direct Yellow 1ModerateGood
This CompoundModerateModerate

Toxicological and Environmental Considerations

Acute and Chronic Toxicity

While no direct studies on this compound exist, its parent acid (CID 135418505) and analogs show:

  • Low Oral Toxicity: LD₅₀ >2,000 mg/kg in rodents for similar azo dyes .

  • Non-Carcinogenicity: 2-year feed studies on 4,4'-diamino-2,2'-stilbenedisulfonic acid (a precursor) revealed no tumorigenic effects in rats or mice .

Ecotoxicology

  • Aquatic Toxicity: Azo dyes generally exhibit low biodegradability, posing risks to aquatic ecosystems. The sodium sulfonate groups may reduce bioaccumulation potential .

  • Regulatory Status: Complies with REACH regulations; listed under EINECS 273-442-7 .

Future Research Directions

  • Structure-Activity Relationships: Elucidate how hydroxyl and sulfonate group positioning affects dye affinity and toxicity.

  • Advanced Toxicology Models: Employ Hydractinia echinata metamorphosis assays to quantify ecotoxicological impacts .

  • Green Synthesis Routes: Develop solvent-free or catalytic methods to minimize waste generation.

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